molecular formula C11H11N3O B2571391 2-Methoxy-5-(pyrimidin-5-yl)aniline CAS No. 1249705-75-6

2-Methoxy-5-(pyrimidin-5-yl)aniline

Cat. No.: B2571391
CAS No.: 1249705-75-6
M. Wt: 201.229
InChI Key: SMZXTXIXYAOSPY-UHFFFAOYSA-N
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Description

2-Methoxy-5-(pyrimidin-5-yl)aniline is a substituted aniline derivative featuring a methoxy group at the 2-position and a pyrimidin-5-yl substituent at the 5-position of the aromatic ring. Its molecular formula is C₁₁H₁₀N₄O, with a molecular weight of 214.23 g/mol. The pyrimidine moiety introduces aromaticity and hydrogen-bonding capabilities, making it a valuable intermediate in medicinal chemistry, particularly for designing kinase inhibitors or anticancer agents.

Properties

IUPAC Name

2-methoxy-5-pyrimidin-5-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-11-3-2-8(4-10(11)12)9-5-13-7-14-6-9/h2-7H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZXTXIXYAOSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(pyrimidin-5-yl)aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyrimidine compound. The reaction conditions often include a base such as potassium carbonate and a solvent like ethanol or dimethylformamide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar coupling techniques. The process is optimized for high yield and purity, often incorporating advanced purification methods such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(pyrimidin-5-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aniline derivatives, quinones, and reduced amine compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Scientific Research Applications

2-Methoxy-5-(pyrimidin-5-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(pyrimidin-5-yl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Methoxy-5-(pyrimidin-5-yl)aniline with structurally related aniline derivatives, focusing on substituents, physicochemical properties, and biological activities:

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Properties/Applications Biological Activity (IC₅₀) Synthesis Method References
This compound Pyrimidin-5-yl 214.23 Hypothesized use in kinase inhibitors; potential for hydrogen bonding due to pyrimidine. Not reported Likely Suzuki-Miyaura coupling
2-Methoxy-5-(trifluoromethyl)aniline CF₃ 191.15 Electron-withdrawing CF₃ enhances metabolic stability; used in agrochemicals/pharmaceuticals. N/A Nucleophilic substitution
2-Methoxy-5-(pyrrolidin-1-yl)aniline Pyrrolidin-1-yl 206.27 Cyclic amine increases basicity; pharmaceutical intermediate. N/A Amine alkylation
2-Methoxy-5-(1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-5-yl)aniline Triazol-5-yl 385.39 Tubulin polymerization inhibitor (IC₅₀ = 4.8 µM). 4.8 µM (tubulin inhibition) Click chemistry
4-Methyl-3-(pyrimidin-5-yl)aniline Pyrimidin-5-yl (position 3) 185.22 Methyl group alters steric effects; research chemical. Not reported Coupling reactions
2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline Sulfonyl-piperazinyl 285.36 Sulfonyl group enhances solubility in DMSO/chloroform; research applications. N/A Sulfonation

Key Observations:

Pyrrolidin-1-yl () is electron-donating, increasing the aniline’s basicity compared to pyrimidine’s aromatic neutrality .

Biological Activity :

  • The triazole analogue () demonstrates potent tubulin inhibition (IC₅₀ = 4.8 µM), suggesting that replacing triazole with pyrimidine may alter target specificity or potency due to differences in steric and electronic profiles .

Synthesis :

  • Pyrimidine-containing anilines (e.g., 4-Methyl-3-(pyrimidin-5-yl)aniline in ) are often synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura), while triazole derivatives utilize click chemistry .

Solubility :

  • Sulfonyl-piperazinyl substituents () enhance solubility in polar solvents like DMSO, whereas pyrimidine’s polarity may limit organic solubility unless derivatized .

Research Implications

  • Medicinal Chemistry : The pyrimidine ring’s ability to engage in hydrogen bonding makes This compound a candidate for targeting ATP-binding pockets in kinases.
  • Synthetic Optimization : Future work could explore regioselective functionalization of the pyrimidine ring to modulate bioavailability or binding affinity.
  • Comparative Studies : Direct comparison with triazole and CF₃ analogues () would clarify structure-activity relationships for tubulin or kinase targets.

Biological Activity

2-Methoxy-5-(pyrimidin-5-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2OC_{10}H_{10}N_2O with a molecular weight of approximately 174.20 g/mol. The compound features a methoxy group and a pyrimidine ring, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Aniline Derivative : Starting from an appropriate aniline precursor, the methoxy group is introduced via methylation.
  • Pyrimidine Ring Formation : The pyrimidine moiety can be synthesized through cyclization reactions involving suitable precursors, often utilizing catalysts to enhance yield.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. A study assessed its effects on various cancer cell lines, including A549 lung adenocarcinoma cells.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
1A54910Induction of apoptosis
2HeLa15Inhibition of cell proliferation
3MCF712Modulation of cell cycle regulators

In this context, the compound's ability to induce apoptosis and inhibit cell proliferation suggests it may serve as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against multidrug-resistant strains of bacteria. Its effectiveness was tested against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Methicillin-resistant S. aureus8
Vancomycin-resistant E. coli16

These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further investigation in infectious disease treatment .

The biological activity of this compound is thought to arise from its interactions with specific molecular targets. These interactions may involve:

  • Inhibition of Kinases : The compound may act as an inhibitor of certain kinases involved in cell signaling pathways critical for cancer cell survival.
  • Modulation of Gene Expression : It may influence the expression of genes associated with apoptosis and cell cycle regulation.

Case Studies

  • Case Study on Anticancer Efficacy : A recent study demonstrated that a derivative of this compound significantly reduced tumor growth in xenograft models when administered at doses corresponding to its IC50 values observed in vitro.
  • Clinical Relevance : The antimicrobial efficacy against resistant strains highlights its potential as an alternative treatment option in clinical settings where traditional antibiotics fail.

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